![molecular formula C11H8F3N3O B1385962 4-{[2-(Trifluormethyl)pyrimidin-4-yl]oxy}anilin CAS No. 871240-11-8](/img/structure/B1385962.png)
4-{[2-(Trifluormethyl)pyrimidin-4-yl]oxy}anilin
Übersicht
Beschreibung
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is an organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an aniline moiety
Wissenschaftliche Forschungsanwendungen
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4-trifluoromethylpyrimidine.
Nucleophilic Substitution: The chloro group in the pyrimidine ring is substituted with an aniline derivative through a nucleophilic aromatic substitution reaction. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitro group, if present, can be reduced back to the aniline.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the aniline moiety.
Reduction: Aniline derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline: Similar structure but with different substitution pattern on the pyrimidine ring.
4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group on a pyridine ring instead of a pyrimidine ring.
4-(Trifluoromethyl)pyrimidine-2-thiol: Features a thiol group instead of an aniline moiety.
Uniqueness
4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the trifluoromethyl group and the pyrimidine ring provides distinct properties that can be leveraged in various applications .
Eigenschaften
IUPAC Name |
4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-6-5-9(17-10)18-8-3-1-7(15)2-4-8/h1-6H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAWJNQDGFKVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(4-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1385879.png)
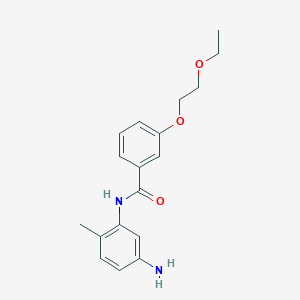
![1-[(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1385881.png)
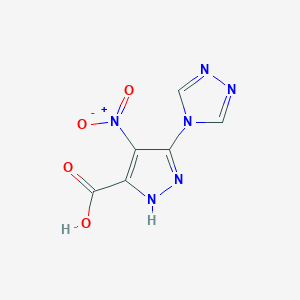


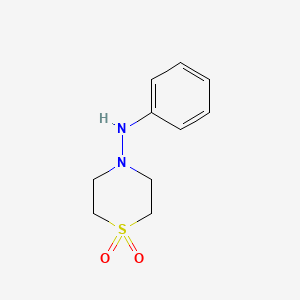
![[(4,5-Dimethyl-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1385889.png)

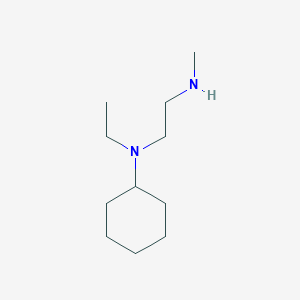
![N-[4-(2-Ethoxyethoxy)benzyl]-1-naphthalenamine](/img/structure/B1385893.png)
![N1-[2-(Diethylamino)ethyl]-1,3-propanediamine](/img/structure/B1385895.png)
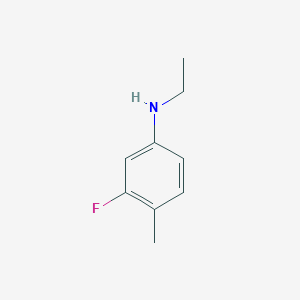
![6-Methylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1385902.png)
